Ethyl 2-bromo-4-nitrobenzoate
Overview
Description
Scientific Research Applications
Hydrogen Bond Interactions : A study on Propargyl 2-bromo-3-nitrobenzoate, closely related to Ethyl 2-bromo-4-nitrobenzoate, explored hydrogen bond interactions in its crystals. These interactions are significant for understanding molecular structures and properties (Calabrese, McPhail, & Sim, 1966).
Synthesis of Complex Sugars : Research on the synthesis of complex sugars like Isomaltose and Isomaltotetraose involved the use of related compounds like Ethyl 2,3,4-tri-O-benzyl-6-O-p-nitrobenzoyl-1-thio-α-D-glucopyranoside. This highlights the role of such compounds in synthetic organic chemistry (Koto, Uchida, & Zen, 1972).
Voltammetric Studies of Nitro Compounds : A study involving ethyl-m-nitrobenzoate, a compound similar to Ethyl 2-bromo-4-nitrobenzoate, focused on the voltammetric behavior of nitroaromatic compounds. Such research is essential for understanding electrochemical properties of nitro compounds (Carbajo et al., 2000).
Chemical Synthesis and Characterization : The compound has been used in various synthetic processes, such as the preparation of novel compounds for potential application in different fields. An example is the synthesis of 4-(2-Ethoxy-2-oxo-ethoxy)-3-nitrobenzoic Methyl Ester (Yin Dulin, 2007).
Esterification Mechanism Studies : Research has been conducted on the esterification of 4-nitrobenzoic acid to form ethyl 4-nitrobenzoate, demonstrating the catalyst efficiency of certain compounds. This is crucial for improving industrial chemical processes (Liang Hong-ze, 2013).
properties
IUPAC Name |
ethyl 2-bromo-4-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFRHNVPASRWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-bromo-4-nitrobenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.